Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate
Overview
Description
Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate: is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond. The presence of a sulfonate group and a fluorine atom in the structure makes this compound unique and useful in various applications, particularly in the fields of chemistry and materials science.
Mechanism of Action
Target of Action
Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate is a complex compound with a structure similar to Brequinar . Brequinar is known to target the enzyme Dihydroorotate dehydrogenase (DHODH) , which plays a crucial role in the de novo synthesis of pyrimidine . It’s reasonable to hypothesize that Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate might have a similar target due to its structural similarity.
Mode of Action
The compound’s interaction with its target, DHODH, results in the inhibition of the enzyme . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the synthesis of pyrimidine . Pyrimidines are essential components of nucleic acids, and a decrease in their synthesis can significantly affect cellular functions.
Biochemical Pathways
The primary biochemical pathway affected by Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidine nucleotides . This disruption can have downstream effects on DNA and RNA synthesis, as these processes require pyrimidine nucleotides.
Result of Action
The inhibition of DHODH and the subsequent decrease in pyrimidine synthesis can lead to a variety of molecular and cellular effects. These effects can include a decrease in DNA and RNA synthesis, which can affect cell growth and division . This could potentially make Sodium 4’-fluoro-[1,1’-biphenyl]-4-sulfonate useful in situations where inhibiting cell growth is desirable, such as in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Diazotization and Coupling Reaction:
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Suzuki-Miyaura Cross-Coupling:
Starting Materials: 2-iodo-4-nitrofluorobenzene and boronic acid.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane to produce the desired biphenyl derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Electrophilic Substitution:
Reagents and Conditions: Typical reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products: Halogenated, nitrated, and sulfonated biphenyl derivatives.
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Oxidation and Reduction:
Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: Oxidized products such as carboxylic acids and reduced products like biphenyl alcohols.
Scientific Research Applications
Comparison with Similar Compounds
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4’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid:
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2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl:
Uniqueness:
Properties
IUPAC Name |
sodium;4-(4-fluorophenyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLMMZMDCFADSQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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